4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H21NO2/c13-11-3-1-10(2-4-11)9-12-5-7-14-8-6-12/h10-11,13H,1-9H2 |
InChI Key |
OMNHZMWCMZFSTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2CCOCC2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Morpholin 4 Yl Methyl Cyclohexan 1 Ol
Retrosynthetic Analysis and Strategic Bond Disconnections of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (B6279254)
Retrosynthetic analysis is a powerful technique for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials wikipedia.orgias.ac.in. For this compound, two primary strategic bond disconnections can be considered, as illustrated in Figure 1.

Disconnection A (C-N Bond): The most logical disconnection is the carbon-nitrogen bond of the morpholine (B109124) moiety. This disconnection leads to two key synthons: a morpholine nucleophile and a (4-hydroxycyclohexyl)methyl electrophile. The corresponding synthetic equivalents would be morpholine and a suitable derivative of 4-(halomethyl)cyclohexan-1-ol or 4-formylcyclohexan-1-ol. The latter is a particularly attractive intermediate as it can undergo reductive amination with morpholine to form the target molecule. This approach is advantageous as it allows for the late-stage introduction of the morpholine ring.
Disconnection B (C-C Bond): An alternative disconnection can be made at the C-C bond between the cyclohexane (B81311) ring and the exocyclic methylene (B1212753) group. This leads to a 4-halocyclohexan-1-ol synthon and a morpholinomethyl anion synthon. While synthetically feasible, this approach is generally less common due to the potential for competing elimination reactions and the challenges associated with the generation and handling of the morpholinomethyl anion equivalent.
Based on these analyses, the synthetic strategy focusing on the reductive amination of a 4-formylcyclohexan-1-ol intermediate (derived from Disconnection A) appears to be the most promising and versatile approach.
Exploration of Catalytic Systems for Efficient Synthesis of this compound
The efficiency of the synthesis of this compound can be significantly enhanced through the use of catalytic systems. Both homogeneous and heterogeneous catalysts can be employed for key transformations, such as the reduction of a carbonyl group and the reductive amination step.
Homogeneous catalysts offer high selectivity and activity under mild reaction conditions. For the synthesis of the target molecule, iridium-based catalysts with chiral diphosphine ligands, such as ZhaoPhos, have shown great promise in asymmetric reductive amination reactions. While often applied in intramolecular contexts, the principles can be extended to intermolecular reactions, offering a potential route to enantiomerically enriched products.
Rhodium-based homogeneous catalysts are particularly noteworthy for their ability to control the diastereoselectivity of hydrogenation reactions. For instance, the hydrogenation of substituted phenols, which can serve as precursors to the cyclohexanol (B46403) ring, can be directed to yield either cis or trans isomers by selecting the appropriate rhodium catalyst and reaction conditions nih.gov. This switchable diastereoselectivity is a powerful tool for accessing specific isomers of the target molecule.
Organocatalysis also presents a viable homogeneous approach. Morpholine-derived organocatalysts have been successfully employed in 1,4-addition reactions, demonstrating the potential for metal-free catalytic methods in the synthesis of related structures nih.gov.
Heterogeneous catalysts are advantageous due to their ease of separation and recyclability, making them suitable for large-scale synthesis. For the key reductive amination step, palladium on carbon (Pd/C) is a widely used and effective catalyst. It can facilitate the hydrogenation of the iminium intermediate formed from the condensation of 4-formylcyclohexan-1-ol and morpholine under a hydrogen atmosphere google.com.
Ruthenium-based heterogeneous catalysts have also demonstrated high efficiency in the hydrogenation of phenols to cyclohexanols, a potential route to the cyclohexanol core of the target molecule mdpi.com. These catalysts can operate under mild aqueous conditions, offering a green and sustainable synthetic option. Raney nickel is another robust heterogeneous catalyst for the hydrogenation of aromatic rings, providing a cost-effective alternative arkat-usa.org.
The choice of heterogeneous catalyst can also influence the stereochemical outcome of the reaction. For example, palladium on alumina (B75360) has been shown to favor the formation of trans-cyclohexanols from the hydrogenation of phenols, while rhodium-based catalysts tend to produce the cis-isomers nih.gov.
| Catalyst Type | Catalyst Example | Key Reaction | Advantages |
| Homogeneous | [Ir(diphosphine)]+ | Asymmetric Reductive Amination | High enantioselectivity |
| [Rh(COD)Cl]2 | Diastereoselective Hydrogenation | Switchable cis/trans selectivity nih.gov | |
| Morpholine-derived | 1,4-Addition | Metal-free catalysis nih.gov | |
| Heterogeneous | Pd/C | Reductive Amination, Hydrogenation | Recyclable, robust nih.govgoogle.com |
| Ru/C | Phenol (B47542) Hydrogenation | High activity, aqueous conditions mdpi.com | |
| Raney-Ni | Aromatic Hydrogenation | Cost-effective arkat-usa.org |
Stereoselective Synthesis of Isomers of this compound
The cyclohexane ring in this compound contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The control of both diastereoselectivity and enantioselectivity is a crucial aspect of the synthesis of this compound.
The relative stereochemistry of the hydroxyl and morpholinomethyl groups (cis or trans) can be controlled through several strategies. One effective method is the diastereoselective hydrogenation of a substituted phenol precursor. As previously mentioned, the choice of catalyst plays a pivotal role. Palladium-based catalysts typically favor the formation of the thermodynamically more stable trans isomer, where the two substituents are in equatorial positions nih.gov. Conversely, rhodium-based catalysts tend to yield the cis isomer through a syn-addition of hydrogen to the face of the aromatic ring coordinated to the catalyst surface nih.gov.
Alternatively, the reduction of a 4-(morpholinomethyl)cyclohexan-1-one intermediate with stereoselective reducing agents can also afford specific diastereomers. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), would favor the axial attack of the hydride, leading to the equatorial alcohol (and thus the trans isomer if the morpholinomethyl group is also equatorial). Conversely, less hindered reducing agents like sodium borohydride (B1222165) may lead to a mixture of diastereomers.
The synthesis of enantiomerically pure isomers of this compound requires the use of chiral catalysts or auxiliaries. Asymmetric reductive amination is a powerful strategy to introduce chirality. The use of a chiral iridium catalyst with a suitable diphosphine ligand in the reductive amination of 4-formylcyclohexan-1-ol with morpholine could directly generate an enantiomerically enriched product.
Another approach involves the enzymatic resolution of a racemic intermediate. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic 4-(hydroxymethyl)cyclohexan-1-ol precursor, allowing for the separation of the two enantiomers. Subsequent conversion of the separated enantiomers would then yield the enantiopure target molecules.
Furthermore, starting from a chiral pool material, such as a commercially available enantiopure cyclohexanone (B45756) derivative, can also provide a direct route to a single enantiomer of the target compound.
| Stereochemical Control | Method | Key Reagents/Catalysts | Expected Outcome |
| Diastereoselective | Catalytic Hydrogenation | Pd/Al2O3 or Rh/C nih.gov | trans or cis isomers |
| Ketone Reduction | L-Selectride® or NaBH4 | Control of alcohol stereochemistry | |
| Enantioselective | Asymmetric Reductive Amination | Chiral Ir-diphosphine catalyst | Enantiomerically enriched product |
| Enzymatic Resolution | Lipase | Separation of enantiomers | |
| Chiral Pool Synthesis | Enantiopure starting material | Single enantiomer |
Development of Novel Reagents and Optimized Reaction Conditions for Enhanced Yield and Selectivity
Transition metal-catalyzed N-alkylation of amines with alcohols has emerged as a powerful tool in organic synthesis. nih.gov Ruthenium and iridium complexes, in particular, have demonstrated high catalytic activity for this transformation. nih.gov In a hypothetical synthesis of this compound, this could involve the reaction of morpholine with (4-hydroxycyclohexyl)methanol, catalyzed by a suitable Ru or Ir complex. These reactions often proceed under mild conditions and with high selectivity, minimizing the formation of unwanted side products. nih.gov
The choice of ligand for the metal catalyst is crucial for achieving high efficiency. For instance, N-heterocyclic carbene (NHC) ligands have been shown to be effective in stabilizing the metal center and promoting the catalytic cycle. nih.gov The optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential for maximizing the yield and selectivity of the desired product.
Another innovative approach involves the use of photocatalysis. Visible-light photoredox catalysis has been successfully employed for the synthesis of 1,2-amino alcohols through the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org While not a direct synthesis of the target compound, this methodology highlights the potential of light-mediated reactions to forge C-N and C-O bonds under exceptionally mild conditions, offering a novel disconnection approach for the synthesis of this compound.
Below is a data table illustrating the effect of different catalytic systems on the N-alkylation of amines with alcohols, based on findings for analogous reactions.
| Catalyst System | Amine | Alcohol | Solvent | Temperature (°C) | Yield (%) | Reference |
| NHC-Ir(III) Complex | Aniline | Benzyl alcohol | Toluene | 110 | 95 | nih.gov |
| RuCl3/dppf | Morpholine | Benzyl alcohol | Dioxane | 100 | 87 | dicp.ac.cn |
| [Cp*IrCl2]2/NaOAc | Aniline | Ethanol | Neat | 100 | 92 | dicp.ac.cn |
This table presents data for model reactions analogous to the synthesis of this compound to illustrate the efficacy of modern catalytic systems.
Application of Green Chemistry Principles in the Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. patsnap.com The sustainable synthesis of this compound can be envisioned through several green strategies.
One promising avenue is the use of biocatalysis. Engineered enzyme cascades have been developed for the selective conversion of diols to amino alcohols under aqueous conditions at room temperature and pressure. rsc.org This approach circumvents the need for harsh reagents and elevated temperatures often associated with traditional chemical methods. rsc.org A potential biocatalytic route to this compound could involve the enzymatic amination of a suitable diol precursor.
The use of greener solvents and reagents is another cornerstone of green chemistry. Water is an ideal solvent for many organic reactions, and visible-light photocatalysis has been shown to be effective in aqueous media for the synthesis of amino alcohols. rsc.org Furthermore, replacing hazardous alkylating agents with greener alternatives like dimethyl carbonate (DMC) for N-alkylation reactions is a viable strategy. asianpubs.org DMC is a non-toxic and biodegradable reagent, and its use in the N-methylation of morpholine has been well-established, providing a model for the N-alkylation with more complex alcohols. asianpubs.org
Solvent-free reaction conditions, where possible, offer significant environmental benefits. For instance, the highly regioselective synthesis of β-amino alcohols has been achieved using a recyclable zeolite catalyst in a solvent-less system. scirp.org This approach not only reduces waste but also simplifies product isolation and purification. scirp.org
The table below summarizes various green chemistry approaches that could be adapted for the synthesis of this compound, based on published results for related compounds.
| Green Chemistry Approach | Key Features | Example Reaction | Potential Advantage | Reference |
| Biocatalysis | Enzyme cascade, aqueous conditions, room temperature | Conversion of C4-C7 diols to amino alcohols | High selectivity, reduced energy consumption | rsc.org |
| Visible-Light Photocatalysis | Use of water as a solvent, mild reaction conditions | Decarboxylative coupling of amino acids and aldehydes | Environmentally benign solvent, energy-efficient | rsc.orgpatsnap.com |
| Green Reagents | Use of dimethyl carbonate (DMC) as a methylating agent | N-methylation of morpholine | Non-toxic reagent, biodegradable | asianpubs.org |
| Heterogeneous Catalysis | Recyclable zeolite catalyst, solvent-free conditions | Synthesis of β-amino alcohols from anilines and carbonates | Catalyst reusability, reduced waste | scirp.org |
This table illustrates the application of green chemistry principles in analogous syntheses, highlighting potential sustainable routes to this compound.
Chemical Reactivity and Derivatization Strategies for 4 Morpholin 4 Yl Methyl Cyclohexan 1 Ol
Transformations Involving the Hydroxyl Functional Group of 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (B6279254)
The secondary alcohol of the cyclohexanol (B46403) ring is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the modification of the molecule's physicochemical properties.
Esterification and Etherification Reactions
Esterification: The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids (e.g., sulfuric acid in Fischer esterification) or facilitated by coupling agents. A general method for esterification involves the use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a carboxylic acid, which can be performed under mild conditions. organic-chemistry.org
Table 1: Representative Esterification Reactions
| Reactant | Reagent/Catalyst | Product |
|---|---|---|
| Acetic anhydride | Pyridine | 4-[(Morpholin-4-yl)methyl]cyclohexyl acetate |
| Benzoyl chloride | Triethylamine | 4-[(Morpholin-4-yl)methyl]cyclohexyl benzoate |
| Carboxylic Acid | EDCI, DMAP | Corresponding Ester |
Etherification: The formation of ethers from the parent alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Oxidation Pathways and Their Selectivity
Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 4-[(morpholin-4-yl)methyl]cyclohexan-1-one. The choice of oxidizing agent is crucial to ensure selectivity and prevent over-oxidation or side reactions involving the morpholine (B109124) nitrogen.
Mild oxidizing agents are generally preferred. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are effective for this transformation. These conditions are typically non-acidic and are performed at low temperatures, which helps to avoid reactions at the basic nitrogen atom of the morpholine ring.
Reduction Pathways and Their Control
While the hydroxyl group itself is a reduced form, this section pertains to the reduction of its oxidized derivative, 4-[(morpholin-4-yl)methyl]cyclohexan-1-one. The reduction of this ketone back to the alcohol can be accomplished using various reducing agents.
The stereochemical outcome of this reduction can be controlled by the choice of reagent.
Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will typically produce a mixture of cis and trans diastereomers of the alcohol, with the ratio depending on steric hindrance and reaction conditions.
More sterically demanding reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), can provide higher diastereoselectivity, favoring the formation of the sterically less hindered equatorial alcohol.
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or mesylate, to facilitate nucleophilic substitution. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.
Once the tosylate or mesylate ester is formed, it can be displaced by a wide range of nucleophiles in an S(_N)2 reaction. This allows for the introduction of various functional groups at this position, including halides, azides, and nitriles. nih.govmdpi.comresearchgate.net Such reactions typically proceed with an inversion of stereochemistry at the carbon center. researchgate.net
Reactions at the Morpholine Nitrogen Atom
The tertiary nitrogen atom in the morpholine ring is nucleophilic and basic, making it susceptible to reactions with electrophiles. wikipedia.org The presence of the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it slightly less basic than similar cyclic amines like piperidine. wikipedia.org
Alkylation and Acylation Reactions
Alkylation: The morpholine nitrogen can be alkylated by reaction with alkyl halides. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The reactivity of the alkyl halide follows the typical trend (I > Br > Cl). This N-alkylation can also be achieved with alcohols under specific catalytic conditions. researchgate.net For instance, reacting the compound with an alkyl halide like methyl iodide would yield 4-[[1-methyl-4-hydroxycyclohexyl)methyl]morpholin-4-ium iodide.
Acylation: Acylation of the morpholine nitrogen is generally not possible as it is a tertiary amine and lacks a proton to be removed after the initial nucleophilic attack on an acylating agent (like an acyl chloride or anhydride). However, derivatives of the parent compound where the morpholine is a secondary amine could undergo such reactions. For the specified compound, the nitrogen atom is already tertiary and thus unreactive towards acylation.
Quaternization and N-Oxidation Strategies
The lone pair of electrons on the nitrogen atom of the morpholine moiety makes it a nucleophilic center, susceptible to reactions with electrophiles. This reactivity is central to quaternization and N-oxidation strategies.
Quaternization: The tertiary amine of the morpholine ring can readily undergo quaternization upon reaction with alkyl halides. This reaction introduces a permanent positive charge on the nitrogen atom, forming a quaternary ammonium salt. The quaternization significantly alters the molecule's polarity, solubility, and biological activity. The choice of the alkylating agent allows for the introduction of a wide array of substituents, thereby enabling the fine-tuning of the molecule's properties.
| Reagent (Alkyl Halide) | Solvent | Temperature (°C) | Product |
| Methyl Iodide | Acetonitrile | 25 | 4-Methyl-4-((4-hydroxycyclohexyl)methyl)morpholin-4-ium iodide |
| Ethyl Bromide | Tetrahydrofuran | 50 | 4-Ethyl-4-((4-hydroxycyclohexyl)methyl)morpholin-4-ium bromide |
| Benzyl Chloride | N,N-Dimethylformamide | 80 | 4-Benzyl-4-((4-hydroxycyclohexyl)methyl)morpholin-4-ium chloride |
N-Oxidation: The nitrogen atom can also be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar N+-O- bond, which can act as a hydrogen bond acceptor and modify the molecule's interaction with biological targets. N-oxides are often explored as prodrugs, as they can be reduced back to the parent amine in vivo.
| Oxidizing Agent | Solvent | Temperature (°C) | Product |
| Hydrogen Peroxide (H₂O₂) | Water/Methanol | 25-40 | 4-((4-hydroxycyclohexyl)methyl)morpholine 4-oxide |
| m-CPBA | Dichloromethane | 0-25 | 4-((4-hydroxycyclohexyl)methyl)morpholine 4-oxide |
Reactions Targeting the Cyclohexane (B81311) Ring System
The cyclohexane ring, while generally stable, can be functionalized, or induced to undergo rearrangements under specific conditions.
Direct functionalization of the cyclohexane ring at positions remote from the existing substituents is a challenging but valuable strategy for introducing further diversity. Methods involving radical-mediated C-H activation or transition-metal-catalyzed C-H functionalization can potentially be employed to introduce new functional groups at the C-2, C-3, or C-4 positions relative to the hydroxyl group. The directing effect of the hydroxyl or the morpholinomethyl group would play a crucial role in determining the regioselectivity of such reactions.
Under acidic conditions, the hydroxyl group of the cyclohexanol ring can be protonated, forming a good leaving group (water). The departure of water can generate a carbocation intermediate, which may then undergo skeletal rearrangements, such as ring contractions or expansions, to achieve a more stable carbocationic species. For instance, a Wagner-Meerwein rearrangement could lead to the formation of a cyclopentyl derivative. The outcome of such rearrangements is highly dependent on the reaction conditions and the stereochemistry of the starting material.
Multicomponent Reactions (MCRs) Incorporating this compound as a Core Building Block
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of complex molecules. The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an attractive building block for various MCRs.
For instance, in the Ugi four-component reaction , the morpholine nitrogen can act as the amine component. The reaction would proceed via the formation of an iminium ion from the condensation of the morpholine with an aldehyde, followed by the addition of an isocyanide and a carboxylic acid to yield a complex α-acylamino amide product.
In the context of the Passerini three-component reaction , while the amine functionality is not directly involved, the hydroxyl group of the cyclohexanol could potentially participate in variations of this reaction. For example, if the hydroxyl group were to be oxidized to a ketone, the resulting cyclohexanone (B45756) derivative could serve as the carbonyl component in a Passerini reaction with an isocyanide and a carboxylic acid.
The incorporation of this compound into MCRs provides a highly efficient route to novel and diverse chemical entities with potential applications in drug discovery and materials science.
Advanced Spectroscopic and Computational Structural Elucidation of 4 Morpholin 4 Yl Methyl Cyclohexan 1 Ol
Conformational Analysis via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure and dynamics of molecules in solution. For a molecule like 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (B6279254), a suite of advanced NMR techniques can provide a comprehensive understanding of its conformational preferences and dynamic behavior.
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton (¹H) and carbon-¹³ (¹³C) spectra of this compound.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the cyclohexane (B81311) and morpholine (B109124) rings, as well as the methylene (B1212753) bridge. For instance, the proton on the carbon bearing the hydroxyl group (C1) would show a correlation to the protons on the adjacent carbons (C2 and C6).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton to the carbon it is directly attached to. This is crucial for the unambiguous assignment of the ¹³C signals based on the more dispersed ¹H spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for establishing the connectivity between the different structural fragments of the molecule. For example, correlations would be expected between the protons of the methylene bridge and the carbons of both the cyclohexane (C4) and morpholine (N4) rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This is vital for determining the stereochemistry and preferred conformation. For the cyclohexane ring, strong NOE signals between axial protons on the same face of the ring (e.g., 1,3-diaxial interactions) would be indicative of a chair conformation. The orientation of the (morpholin-4-yl)methyl substituent (axial vs. equatorial) can also be determined through NOESY correlations to the cyclohexane ring protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound in a Chair Conformation.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
|---|---|---|---|---|
| C1-H | ~3.6 | ~70 | C2, C6, C(methylene) | C2-H, C6-H (axial/equatorial) |
| Cyclohexane CH₂ | 1.2-1.9 | 25-35 | Adjacent C | Intra-ring H |
| C4-H | ~1.5 | ~38 | C3, C5, C(methylene) | C3-H, C5-H (axial/equatorial) |
| Methylene CH₂ | ~2.3 | ~60 | C4 (cyclohexane), C(morpholine) | C4-H, Morpholine H |
| Morpholine N-CH₂ | ~2.5 | ~54 | C(methylene), C(morpholine O-CH₂) | Methylene H, Morpholine O-CH₂ H |
Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions. The table illustrates expected correlations.
Both the cyclohexane and morpholine rings are subject to conformational inversion, a process often referred to as ring flipping. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
By lowering the temperature, it is possible to slow down the ring flip to a rate that is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial protons, a phenomenon known as decoalescence. From the coalescence temperature and the chemical shift difference between the axial and equatorial signals, the energy barrier (ΔG‡) for the ring inversion can be calculated. For substituted cyclohexanes, the energy barrier is typically in the range of 10-11 kcal/mol.
Similarly, dynamic NMR studies can be used to investigate the rotational barriers around the C4-C(methylene) and N-C(methylene) bonds. These studies provide valuable insights into the conformational flexibility of the molecule.
X-ray Crystallography Studies of this compound and Its Crystalline Derivatives
While NMR provides information about the solution-state conformation, X-ray crystallography offers a precise picture of the molecule's structure in the solid state. Although a crystal structure for the exact title compound is not publicly available, the structure of a closely related derivative, (1S,2R,4S)-1-[(morpholin-4-yl)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol, provides significant insights. nih.govresearchgate.net
In the crystal structure of the related diol derivative, both the cyclohexane and morpholine rings adopt a chair conformation. nih.govresearchgate.net This is the most stable conformation for six-membered rings, as it minimizes both angle strain and torsional strain. The hydroxyl groups in this derivative were found to be in axial positions. nih.govresearchgate.net For this compound, it is highly probable that the cyclohexane ring also adopts a chair conformation in the solid state. The (morpholin-4-yl)methyl substituent would likely occupy an equatorial position to minimize steric hindrance, a common feature in substituted cyclohexanes. sapub.org
The packing of molecules in the crystal lattice is governed by intermolecular forces. The analysis of the crystal packing reveals how the individual molecules arrange themselves to form a stable crystalline solid.
In the crystal structure of the related diol, an intramolecular O—H···N hydrogen bond was observed. nih.govresearchgate.net This interaction likely plays a significant role in stabilizing the observed conformation. In addition to intramolecular interactions, molecules in the crystal are linked by intermolecular O—H···O hydrogen bonds, forming chains. These chains are further connected through C—H···O hydrogen bonds, creating layers within the crystal structure. nih.govresearchgate.net A similar network of hydrogen bonds would be expected to be a dominant feature in the crystal structure of this compound, influencing its melting point and solubility.
Table 2: Crystallographic Data for the Related Compound (1S,2R,4S)-1-[(morpholin-4-yl)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₂₅NO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.0755 (3) |
| b (Å) | 12.0411 (7) |
| c (Å) | 20.1039 (11) |
| V (ų) | 1470.20 (14) |
| Z | 4 |
Computational Chemistry Approaches for Electronic Structure and Molecular Dynamics
Computational chemistry provides a powerful avenue for complementing experimental data and for exploring aspects of molecular structure and dynamics that are difficult to access experimentally.
Using quantum mechanical methods such as Density Functional Theory (DFT), the geometries and relative energies of different possible conformers of this compound can be calculated. These calculations can predict the most stable conformation in the gas phase and can be extended to model the effects of different solvents. The results of these calculations can be compared with the experimental findings from NMR and X-ray crystallography.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms, MD can provide insights into the process of ring flipping, the flexibility of the side chain, and the nature of the intramolecular hydrogen bonding. These simulations can also be used to calculate thermodynamic properties and to visualize the conformational landscape of the molecule.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has emerged as a robust method for predicting the geometric and electronic properties of molecules with a favorable balance of computational cost and accuracy. For this compound, DFT calculations would be instrumental in determining the preferred conformations of the molecule. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the substituents adopting either axial or equatorial positions. The morpholine ring also has its own conformational flexibility.
A typical DFT study would involve geometry optimization of all possible stereoisomers (cis and trans) and their respective conformers. A functional such as B3LYP with a basis set like 6-31G(d) is commonly employed for such calculations, providing a good approximation of molecular geometries. mdpi.com The relative energies of the optimized structures would reveal the most stable ground-state conformation.
Key electronic properties that can be calculated include the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap provides insight into the chemical reactivity and kinetic stability of the molecule.
Table 1: Hypothetical DFT-Calculated Relative Energies and Dipole Moments for Conformers of trans-4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol
| Conformer (Hydroxyl/Morpholinomethyl) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| Equatorial/Equatorial (Chair) | 0.00 | 2.5 |
| Axial/Axial (Chair) | 5.2 | 3.1 |
| Equatorial/Axial (Chair) | 4.8 | 2.9 |
| Axial/Equatorial (Chair) | 5.5 | 3.3 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating the expected outcomes of DFT calculations.
Molecular Dynamics Simulations for Mapping Conformational Landscapes and Energy Minima
While DFT provides static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, allowing for a thorough exploration of its conformational landscape. mdpi.com An MD simulation of this compound, typically performed in a solvent box to mimic solution-phase behavior, would involve solving Newton's equations of motion for all atoms in the system. mdpi.com
By simulating the molecule for a sufficient duration (nanoseconds to microseconds), one can observe transitions between different conformational states. The resulting trajectory can be analyzed to identify the most populated conformations and the energy barriers between them. This information is crucial for understanding the dynamic equilibrium of the molecule in solution.
The potential energy surface can be mapped by plotting the potential energy as a function of key dihedral angles, such as those defining the orientation of the substituents on the cyclohexane ring. This allows for the identification of all stable and metastable energy minima.
Quantum Chemical Predictions of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm the proposed structure.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of quantum chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted chemical shifts for different possible isomers and conformers with experimental data, the correct structure can be assigned with a high degree of confidence. Recent advancements in machine learning have also led to highly accurate predictions of NMR chemical shifts. nih.govnih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹³C NMR (ppm, C-1) | 70.5 | 69.8 |
| ¹H NMR (ppm, H-1) | 3.6 | 3.5 |
Note: This table contains hypothetical data to illustrate the comparison between predicted and experimental values.
Chiroptical Spectroscopy for Enantiopure Forms of this compound (if applicable)
This compound can exist as cis and trans diastereomers. The trans isomer is chiral and can be resolved into a pair of enantiomers. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary method for determining the absolute configuration of enantiopure compounds.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference versus wavelength. For a chiral molecule like the enantiomers of trans-4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, the CD spectrum would show positive or negative bands (Cotton effects) corresponding to its electronic transitions.
The absolute configuration can be determined by comparing the experimental CD spectrum with the spectrum predicted by time-dependent DFT (TD-DFT) calculations. By calculating the theoretical CD spectrum for one enantiomer (e.g., the R,R configuration), its comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized or isolated compound.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is the variation of the optical rotation of a chiral substance with the wavelength of light. nih.govscispace.comresearchgate.net An ORD curve plots the optical rotation against wavelength. Similar to CD spectroscopy, ORD can be used to determine the absolute configuration of chiral molecules. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule. scispace.com
Computational methods, specifically TD-DFT, can also be used to predict the ORD curve for a given enantiomer. vt.edu The comparison of the calculated and experimental ORD curves provides another reliable method for assigning the absolute configuration.
Synthetic Applications and Intermediate Roles of 4 Morpholin 4 Yl Methyl Cyclohexan 1 Ol
Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules
The compound serves as a foundational element for constructing more elaborate molecular architectures, particularly those relevant to medicinal chemistry and pharmacology.
Nitrogen-containing heterocycles are core components of a vast number of pharmaceuticals and biologically active compounds. nih.govmdpi.comopenmedicinalchemistryjournal.comnih.gov The morpholine (B109124) unit within 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol (B6279254) is a stable heterocyclic system itself, often incorporated into drug candidates to enhance properties like solubility and metabolic stability. nih.govresearchgate.net
The true value of this compound as a precursor lies in using its existing framework to build additional heterocyclic rings. For instance, the hydroxyl group can be chemically transformed into other functionalities, which can then participate in intramolecular cyclization reactions.
Potential Synthetic Transformations:
Oxidation and Cyclization: Oxidation of the secondary alcohol to a ketone, followed by reactions involving the morpholine nitrogen or adjacent carbons, could lead to the formation of fused or spirocyclic heterocyclic systems.
Conversion to Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate). Subsequent intramolecular nucleophilic substitution, potentially involving a modification of the morpholine ring or the introduction of another nitrogen-based nucleophile, could generate complex bicyclic amines.
The synthesis of diverse nitrogen heterocycles is a cornerstone of drug discovery, with applications ranging from antiviral to anticancer agents. nih.govmdpi.com The use of scaffolds like this compound provides a direct entry into novel chemical entities with desirable three-dimensional structures.
The stereochemistry of a molecule is crucial for its biological activity. The 1,4-disubstituted cyclohexane (B81311) ring in this compound is conformationally restricted, providing a rigid scaffold upon which functional groups are presented in a well-defined spatial arrangement. The cis and trans isomers of this compound are distinct diastereomers that can be separated and used to synthesize enantiomerically pure targets.
Vicinal amino alcohols (1,2-amino alcohols) are well-known for their utility in stereoselective synthesis, often acting as chiral auxiliaries or precursors to chiral ligands. nih.gov While the subject compound is a 1,5-amino alcohol derivative, the underlying principle of using a stereochemically defined amino alcohol scaffold remains relevant. The fixed spatial relationship between the hydroxyl group and the morpholinomethyl group in a given isomer (cis or trans) can direct the stereochemical outcome of subsequent reactions at or near the cyclohexane core. This control over three-dimensional architecture is a highly sought-after feature in the synthesis of complex natural products and pharmaceuticals. nih.gov
Research into Ligand Development and Metal Complexation Utilizing this compound Derivatives
The presence of both nitrogen and oxygen atoms makes the compound and its derivatives attractive candidates for the development of novel ligands for metal coordination.
Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of single-enantiomer products. Amino alcohols are a prominent class of precursors for such ligands. nih.gov The this compound scaffold can be elaborated into various types of ligands.
The synthesis could involve:
Derivatization of the Hydroxyl Group: The alcohol can be converted into phosphinite, phosphite, or ether groups, creating a bidentate [N, P] or [N, O] coordination environment in conjunction with the morpholine nitrogen.
Modification of the Cyclohexane Ring: Introduction of other donor groups (e.g., phosphines, amines, thiols) onto the cyclohexane backbone can lead to polydentate ligands.
By starting with a specific stereoisomer (cis or trans) of the parent compound, it is possible to synthesize ligands with a defined three-dimensional structure, which is critical for inducing chirality in catalytic reactions. researchgate.net
| Potential Ligand Class | Donor Atoms | Potential Catalytic Application |
| Amino-alcohol | [N, O] | Asymmetric reduction, addition reactions |
| Amino-phosphinite | [N, P] | Asymmetric hydrogenation, cross-coupling |
| Diamine Derivatives | [N, N'] | Asymmetric transfer hydrogenation |
The morpholine nitrogen and the hydroxyl oxygen of this compound are potential donor sites for coordination to transition metals. The nitrogen atom of the morpholine ring acts as a Lewis base, capable of forming stable complexes with a variety of metal ions. The hydroxyl group can also coordinate, either in its protonated form or as an alkoxide after deprotonation.
This dual-donor capability allows the molecule to act as a chelating ligand, forming a stable metallacycle with a metal center. The coordination chemistry of such ligands is of fundamental interest and has practical implications. nih.gov For example, iron(III) complexes have been studied for their catalytic activity in oxidation reactions. mdpi.com The specific geometry imposed by the cyclohexane scaffold would influence the coordination geometry and, consequently, the reactivity of the resulting metal complex. Studies could involve metals such as rhodium, iridium, platinum, or chromium to explore applications in catalysis or the development of novel inorganic materials. nih.govnih.gov
Exploration of Applications in Advanced Materials Science Research
While primarily viewed as a synthetic intermediate for discrete molecules, the structural features of this compound also suggest potential applications in materials science. Nitrogen-containing heterocyclic compounds are utilized in the development of polymers, corrosion inhibitors, and functional dyes. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
The hydroxyl group offers a reactive handle for polymerization. It could be converted into an acrylate (B77674) or methacrylate (B99206) ester and subsequently polymerized to form a side-chain functional polymer. Such polymers, containing pendant morpholine groups, could be investigated for applications in gas separation membranes, as polymer-supported catalysts, or for surface modification to alter properties like hydrophilicity and adhesion. The morpholine moiety, with its basic nitrogen atom, could also impart corrosion-inhibiting properties to coatings or films derived from the compound.
Potential as a Monomer in Polymer Synthesis
There is currently no available research that describes the use of this compound as a monomeric unit for the synthesis of polymers. Information regarding its reactivity in polymerization processes, the types of polymers that could be formed, or the properties of such polymers is not present in the surveyed literature.
Use in the Functionalization of Surfaces and Nanomaterials for Specific Applications
Similarly, there is a lack of documented evidence on the application of this compound for the modification of surfaces or the functionalization of nanomaterials. The processes for attaching this molecule to different substrates and the potential applications of the resulting functionalized materials have not been reported.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between morpholine and a halogenated cyclohexanol derivative. For example, 4-(chloromethyl)cyclohexan-1-ol can react with morpholine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃. Optimization includes controlling reaction temperature (80–100°C), stoichiometric excess of morpholine (1.5–2 eq), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can researchers characterize the stereochemistry of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify axial/equatorial conformers of the cyclohexanol ring. Coupling constants (J values) of protons adjacent to the hydroxyl group (e.g., J = 2–4 Hz for axial protons) help determine chair conformations .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration. For instance, trans-configuration of substituents on the cyclohexane ring is confirmed by dihedral angles between morpholine and hydroxyl groups .
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer :
- Molecular Weight : 213.3 g/mol (PubChem-derived formula: C₁₁H₂₁NO₂).
- Boiling Point/Solubility : Estimated boiling point ~300°C (similar to morpholine derivatives); high solubility in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and tertiary amine groups. These properties guide solvent selection for reactions and HPLC analysis (C18 column, mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- HPLC-MS Purity Checks : Ensure >95% purity using reverse-phase chromatography.
- Enantiomer Separation : Chiral columns (e.g., Chiralpak IA) with hexane/isopropanol eluents to isolate active stereoisomers.
- Dose-Response Studies : Compare EC₅₀ values across purified vs. crude samples to identify artifact activity .
Q. What computational approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electron distribution; the morpholine nitrogen’s lone pair facilitates hydrogen bonding with proteins.
- Molecular Docking (AutoDock Vina) : Simulate binding to targets like GABA receptors, using crystal structures (PDB: 6HUP) to identify key interactions (e.g., hydroxyl group with Serine-205) .
Q. How do solvent polarity and temperature influence the conformational dynamics of this compound, as studied by dynamic NMR?
- Methodological Answer :
- Variable-Temperature NMR : In DMSO-d₆, coalescence temperatures (~120°C) reveal energy barriers for chair flipping (ΔG‡ ≈ 60–70 kJ/mol).
- Solvent Effects : In CDCl₃, the hydroxyl group forms intramolecular H-bonds with morpholine, stabilizing a single conformation. Polar solvents disrupt this, increasing conformational flexibility .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
